molecular formula C9H18N4 B15273754 1-(2-Dimethylamino-ethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine

1-(2-Dimethylamino-ethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine

Cat. No.: B15273754
M. Wt: 182.27 g/mol
InChI Key: BYRCNZWGKWXCLG-UHFFFAOYSA-N
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Description

1-(2-Dimethylamino-ethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine is a chemical compound with a unique structure that includes a pyrazole ring substituted with dimethylamino and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Dimethylamino-ethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-dimethylaminoethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Dimethylamino-ethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(2-Dimethylamino-ethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(2-Dimethylamino-ethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(Dimethylamino)ethyl methacrylate
  • N,N-Dimethyl-1H-pyrazole
  • 3,5-Dimethyl-1H-pyrazole

Comparison: 1-(2-Dimethylamino-ethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine is unique due to the presence of both dimethylamino and ethyl groups on the pyrazole ring. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the dimethylamino group can enhance the compound’s solubility and reactivity, making it more versatile for various applications.

Properties

Molecular Formula

C9H18N4

Molecular Weight

182.27 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]-3,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C9H18N4/c1-7-9(10)8(2)13(11-7)6-5-12(3)4/h5-6,10H2,1-4H3

InChI Key

BYRCNZWGKWXCLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCN(C)C)C)N

Origin of Product

United States

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